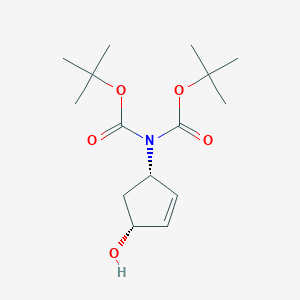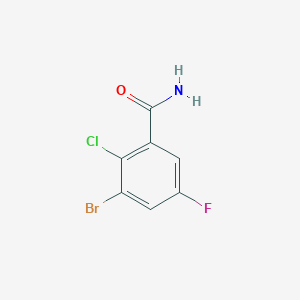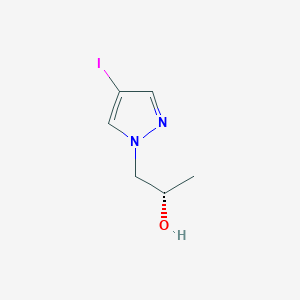
2-(Piperidin-4-ylmethyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Piperidin-4-ylmethyl)aniline is an organic compound that features a piperidine ring attached to a benzene ring via a methylene bridge. This compound is of significant interest in organic chemistry due to its potential applications in pharmaceuticals and other chemical industries. The presence of both an aniline and a piperidine moiety in its structure makes it a versatile building block for various synthetic pathways.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Piperidin-4-ylmethyl)aniline typically involves the reaction of piperidine with benzyl chloride, followed by a reduction process. One common method includes:
N-Alkylation: Piperidine reacts with benzyl chloride in the presence of a base such as sodium hydroxide to form N-benzylpiperidine.
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactions to enhance yield and efficiency. The use of microwave irradiation and ionic liquids as catalysts has also been explored to achieve greener and more sustainable synthesis .
Analyse Chemischer Reaktionen
Types of Reactions: 2-(Piperidin-4-ylmethyl)aniline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: The nitro group can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenation can be achieved using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: N-oxides.
Reduction: Primary amines.
Substitution: Halogenated aromatic compounds.
Wissenschaftliche Forschungsanwendungen
2-(Piperidin-4-ylmethyl)aniline has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Medicine: The compound is explored for its potential in developing new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: It is utilized in the production of dyes, agrochemicals, and polymers
Wirkmechanismus
The mechanism of action of 2-(Piperidin-4-ylmethyl)aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the target. For example, it may inhibit acetylcholinesterase, leading to increased levels of acetylcholine in the synaptic cleft, which is beneficial in treating conditions like Alzheimer’s disease .
Vergleich Mit ähnlichen Verbindungen
Piperidine: A simpler structure lacking the aniline moiety.
Aniline: Lacks the piperidine ring.
N-Benzylpiperidine: An intermediate in the synthesis of 2-(Piperidin-4-ylmethyl)aniline.
Uniqueness: this compound is unique due to the presence of both an aniline and a piperidine moiety, which allows it to participate in a broader range of chemical reactions and applications compared to its simpler counterparts .
Eigenschaften
Molekularformel |
C12H18N2 |
|---|---|
Molekulargewicht |
190.28 g/mol |
IUPAC-Name |
2-(piperidin-4-ylmethyl)aniline |
InChI |
InChI=1S/C12H18N2/c13-12-4-2-1-3-11(12)9-10-5-7-14-8-6-10/h1-4,10,14H,5-9,13H2 |
InChI-Schlüssel |
DHLKHXPSPGPAKJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCCC1CC2=CC=CC=C2N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


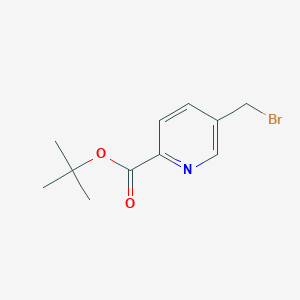
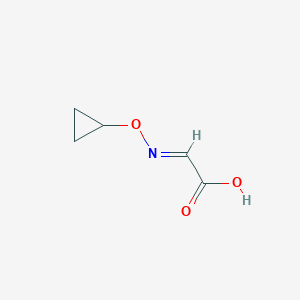

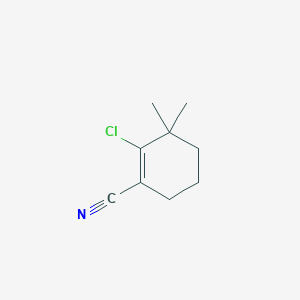
![Pyrrolo[2,1-f][1,2,4]triazine-5-carboxylic acid](/img/structure/B13025573.png)
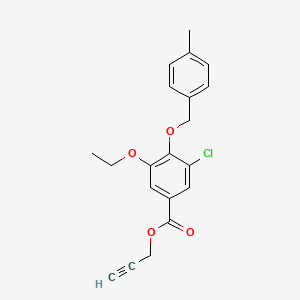
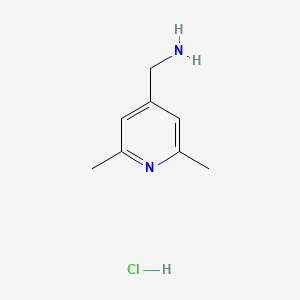
![(1R,5R,6S)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B13025589.png)
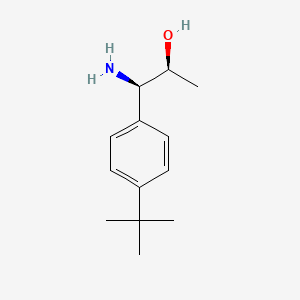
![N-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-methyl-6-(thiophen-2-yl)nicotinamide](/img/structure/B13025603.png)
